molecular formula C7H14O3 B1147899 Ethyl 2-hydroxy-3-methylbutanoate CAS No. 2441-06-7

Ethyl 2-hydroxy-3-methylbutanoate

Cat. No. B1147899
CAS RN: 2441-06-7
M. Wt: 146.186
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-hydroxyisovalerate is a carboxylic ester.

Scientific Research Applications

1. Wine Analysis and Sensory Evaluation

Ethyl 2-hydroxy-3-methylbutanoate has been identified as a potential marker of lactic acid bacteria esterase activity in wines. Its enantiomers were quantitated in various wines, revealing the predominant presence of the R enantiomer. However, it was found that the concentrations of this compound in wines are considerably below the detection threshold, suggesting no direct effect on fruity aroma modulation in red wine (Gammacurta et al., 2018).

2. Chemo-enzymatic Synthesis

Ethyl 2-hydroxy-3-methylbutanoate is involved in the chemo-enzymatic synthesis of compounds with a quarternary chiral center. This synthesis is significant for producing compounds related to furaquinocin D, a compound with a quarternary chiral center and an adjacent secondary alcohol (Akeboshi et al., 1998).

3. Bacterial Reduction

This compound is also a product of bacterial reduction. Various bacterial strains have been examined for their ability to convert ethyl 2-methyl-3-oxobutanoate to ethyl 3-hydroxy-2-methylbutanoate, demonstrating the potential for biocatalytic production of this compound (Miya et al., 1996).

4. Pyrolysis Kinetics

The pyrolysis kinetics of ethyl 3-hydroxy-3-methylbutanoate, a closely related compound, have been studied, providing insights into its behavior under high temperature conditions, relevant in industrial processes (Dominguez et al., 1996).

5. Ester Formation in Red Wine

The formation of substituted esters, including ethyl 2-hydroxy-3-methylbutanoate, in red wine has been studied, contributing to the understanding of wine aging and flavor development (Lytra et al., 2017).

properties

IUPAC Name

ethyl 2-hydroxy-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-10-7(9)6(8)5(2)3/h5-6,8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRVEUZYBVGCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80947282
Record name Ethyl 2-hydroxy-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-hydroxy-3-methylbutanoate

CAS RN

2441-06-7
Record name Ethyl 2-hydroxy-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-hydroxy-3-methylbutanoate
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